molecular formula C19H20O5 B7828278 3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B7828278
M. Wt: 328.4 g/mol
InChI Key: IHAWCLXPXUOJEO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20O5 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Enantiomeric Separation in Anticancer Agents : A study highlighted the separation of enantiomers of a novel anticancer agent related to 3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, using derivatization and chromatography techniques. This separation is crucial for developing effective anticancer drugs (Shinde et al., 2007).
  • Tubulin-Targeting Antitumor Agents : Compounds related to this compound have been studied for their potential as antiproliferative agents targeting tubulin, showing promising results in breast cancer cells and indicating a potential role in cancer therapy (Greene et al., 2016).

Molecular and Structural Analysis

  • Molecular Structure and Spectroscopic Analysis : A study focused on the molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and hyperpolarizability of a compound closely related to this compound, providing insights into its molecular properties and stability (Mary et al., 2015).

Antioxidant Activity

  • Antioxidant Properties of Methoxy-Substituted Chalcones : Research on methoxy-substituted chalcones, closely related to the compound , indicated significant antioxidant properties, suggesting potential applications in therapies against oxidative stress-related diseases (Sulpizio et al., 2016).

Fluorescence Properties

  • Fluorescent Properties of Heteroaryl Chalcones : A study on heteroaryl chalcones, which include derivatives similar to this compound, revealed that the position of methoxy groups affects the fluorescent properties of these compounds. This has implications for their use in fluorescent labeling and imaging (Suwunwong et al., 2011).

Antiproliferative Activity

  • Antiproliferative Evaluation Against Prostate Cancer Cells : A derivative of this compound demonstrated potent antiproliferative activity against prostate cancer cells, suggesting its potential as a therapeutic agent (Fu et al., 2019).

Antimicrobial Properties

  • Antimicrobial Study of Chalcone Derivatives : Another study examined the antimicrobial properties of a chalcone derivative, shedding light on the potential use of these compounds in treating microbial infections (Sadgir et al., 2020).

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-8-5-13(6-9-15)7-10-16(20)14-11-17(22-2)19(24-4)18(12-14)23-3/h5-12H,1-4H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAWCLXPXUOJEO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 5
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3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 6
3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.